Bis(2-hydroxyéthyl) téréphtalate

Vue d'ensemble

Description

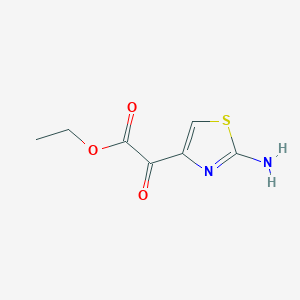

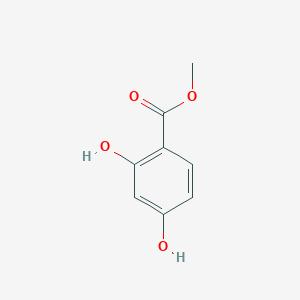

Bis(2-hydroxyethyl) terephthalate is an organic compound that serves as an ester of ethylene glycol and terephthalic acid.

Applications De Recherche Scientifique

Bis(2-hydroxyethyl) terephthalate has numerous applications in scientific research:

Chemistry: Used as a monomer in the synthesis of unsaturated polyester resins and new biocompatible polymer systems.

Biology: Investigated for its potential in biodegradable plastics and sustainable packaging solutions.

Medicine: Explored for drug delivery systems and tissue engineering due to its biocompatibility.

Mécanisme D'action

Target of Action

Bis(2-hydroxyethyl) terephthalate (BHET) is a monomer that is synthesized by the depolymerization of polyethylene terephthalate (PET) with ethylene glycol . It is widely used to synthesize unsaturated polyester resins, polyethylene terephthalate (PET), and new biocompatible polymer systems . BHET can also be used as a plasticizer in polyester resins and rigid or flexible polyurethanes .

Mode of Action

BHET interacts with its targets through the formation of hydrogen bonds . The strongly polar BHET forms a stronger bond with its target materials, improving the adhesive performance of the interface by 29% .

Biochemical Pathways

BHET is an intermediate in the production of poly(ethylene terephthalate) (PET). It is the product of the glycolysis reaction of PET with Ethylene glycol . The insoluble BHET is further decomposed into mono-(2-hydroxyethyl) terephthalic acid (MHET), while terephthalic acid (TPA) and ethylene glycol (EG) can be assimilated and used as a carbon source by microorganisms .

Pharmacokinetics

Its solubility in water is 0593 g/L , which may influence its bioavailability.

Result of Action

The incorporation of BHET as a building block offers a promising approach to enhancing the properties of biodegradable plastics and promoting sustainable packaging solutions . The introduction of BHET units into polymeric structures can enhance their compressive strength and protect them from biodegradation .

Action Environment

The action of BHET can be influenced by environmental factors. For instance, the hydrolysis degradation rate in alkaline solution first increased, then decreased, and finally remained unchanged with increasing the amount of aromatic comonomer . Furthermore, the presence of BHET in polyurethane foams can enhance their resistance to biodegradation, especially under high humidity conditions .

Analyse Biochimique

Biochemical Properties

Bis(2-hydroxyethyl) terephthalate, due to its active hydroxyl group, can interact with various biomolecules. It is widely used to synthesize unsaturated polyester resins, polyethylene terephthalate (PET), and new biocompatible polymer systems . It can also be used as a plasticizer in polyester resins and rigid or flexible polyurethanes .

Cellular Effects

It has been suggested that it may have an impact on cellular processes due to its interactions with various biomolecules .

Molecular Mechanism

The molecular mechanism of Bis(2-hydroxyethyl) terephthalate involves the hydrolysis of ester bonds to generate its hydrolysis products . This process typically occurs through pyrolysis or thermal cracking, resulting in the formation of smaller molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the solubility of Bis(2-hydroxyethyl) terephthalate in methanol, ethanol, ethylene glycol, water and the mixture of ethylene glycol + water were determined by static method . The experimental results were correlated with different models, such as ideal solution (IS) model, λh equation, Apelblat equation and NRTL model .

Metabolic Pathways

Bis(2-hydroxyethyl) terephthalate is involved in the degradation and assimilation of the plastic poly(ethylene terephthalate) (PET), which allows certain microorganisms to use PET as its major energy and carbon source for growth .

Transport and Distribution

It is known that it is an intermediate in the production of poly(ethylene terephthalate), and it is the product of the glycolysis reaction of PET with Ethylene glycol .

Subcellular Localization

Given its role as an intermediate in the production of poly(ethylene terephthalate), it is likely to be found in areas of the cell where these reactions take place .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bis(2-hydroxyethyl) terephthalate is typically synthesized through the glycolysis of PET. This process involves the reaction of PET with ethylene glycol in the presence of a catalyst, such as zinc acetate, at elevated temperatures. The reaction yields bis(2-hydroxyethyl) terephthalate along with other by-products .

Industrial Production Methods: In industrial settings, the production of bis(2-hydroxyethyl) terephthalate often involves the use of pressure reactors to optimize the reaction conditions. This allows for faster reaction times and lower energy consumption. The process can be further refined through purification steps, such as crystallization and molecular distillation, to obtain high-purity bis(2-hydroxyethyl) terephthalate .

Analyse Des Réactions Chimiques

Types of Reactions: Bis(2-hydroxyethyl) terephthalate undergoes various chemical reactions, including:

Esterification: Reaction with acids to form esters.

Transesterification: Exchange of ester groups with alcohols.

Hydrolysis: Breakdown into terephthalic acid and ethylene glycol in the presence of water and catalysts.

Common Reagents and Conditions:

Catalysts: Zinc acetate, sodium hydroxide.

Solvents: Ethylene glycol, water.

Conditions: Elevated temperatures (180-220°C), pressure reactors

Major Products:

Esterification: Formation of various esters.

Transesterification: Production of different ester derivatives.

Hydrolysis: Terephthalic acid and ethylene glycol.

Comparaison Avec Des Composés Similaires

- Terephthalic acid diethylene glycol ester

- Bis(ethylene glycol) terephthalate

- Bis(2-ethylhexyl) terephthalate

- Dimethyl terephthalate

Uniqueness: Bis(2-hydroxyethyl) terephthalate is unique due to its specific role as an intermediate in the production of PET. Its ability to undergo glycolysis and transesterification reactions makes it a versatile compound in the synthesis of various polyester resins and biodegradable polymers .

Propriétés

IUPAC Name |

bis(2-hydroxyethyl) benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O6/c13-5-7-17-11(15)9-1-2-10(4-3-9)12(16)18-8-6-14/h1-4,13-14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKOBORKPHRBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCCO)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24937-73-3, 41479-14-5 | |

| Record name | Bis(2-hydroxyethyl) terephthalate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24937-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), α,α′-(1,4-phenylenedicarbonyl)bis[ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41479-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3052644 | |

| Record name | bis(Hydroxyethyl) terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00000011 [mmHg] | |

| Record name | Bis(2-hydroxyethyl) terephthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3970 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

959-26-2 | |

| Record name | Bis(2-hydroxyethyl) terephthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-hydroxyethyl) terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-bis(2-hydroxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | bis(Hydroxyethyl) terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(hydroxyethyl) terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(HYDROXYETHYL) TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J61IL5R964 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2-HYDROXYETHYL) TEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of BHET?

A1: BHET is represented by the molecular formula C12H14O6 and has a molecular weight of 254.24 g/mol.

Q2: How is BHET typically characterized?

A2: BHET's structure is often confirmed using spectroscopic techniques like Fourier Transform Infrared Spectroscopy (FTIR) [, , , , ] and Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR) [, , , , ]. High-Performance Liquid Chromatography (HPLC) is frequently employed to analyze BHET content and purity [, , , , ].

Q3: How does BHET contribute to the properties of polyurethane coatings?

A3: Incorporating BHET into polyurethane coatings can enhance their flame retardancy without significantly compromising mechanical or chemical properties [].

Q4: Can BHET be used to modify existing polymers?

A4: Yes, BHET can be grafted onto existing polymers like polyurethane (PU) []. This grafting process can significantly influence the material's properties, leading to increased cross-link density, improved tensile strength, enhanced shape recovery, and superior low-temperature flexibility.

Q5: What is the primary source of BHET?

A5: BHET is primarily obtained through the depolymerization of polyethylene terephthalate (PET) [, , , , , , ]. This process, often referred to as glycolysis, utilizes ethylene glycol (EG) and a catalyst to break down PET into its monomeric units, one of which is BHET [, , , , , , ].

Q6: What is the significance of BHET in the context of PET recycling?

A6: BHET represents a valuable product in the chemical recycling of PET waste [, , ]. It serves as a crucial intermediate that can be further purified and repolymerized to generate new PET materials [, , ], contributing to a circular economy for plastics.

Q7: How does the presence of oligomers in the glycolysis process affect BHET conversion?

A7: Oligomers present during the glycolysis of PET with a mixture of BHET can influence the overall conversion rate of BHET [].

Q8: Are there alternative methods for synthesizing BHET?

A8: While BHET is primarily derived from PET depolymerization, it can also be synthesized through the transesterification reaction between ethylene glycol and dimethyl terephthalate [, ].

Q9: What factors influence the yield and purity of BHET during purification?

A9: Factors such as crystallization time, temperature, and the amount of distilled water used during the purification process can significantly impact the yield and purity of the BHET obtained [].

Q10: What is the role of catalysts in the glycolysis of PET to produce BHET?

A10: Catalysts play a crucial role in the glycolysis of PET, facilitating the breakdown of the polymer chains into BHET monomers. Various metal oxides, such as zinc acetate [, ], manganese oxide [], and zinc oxide [], have been explored as effective catalysts for this process. These catalysts can be further supported on materials like silica nanoparticles to enhance their catalytic activity [].

Q11: How does the choice of catalyst impact the glycolysis process?

A11: Different catalysts exhibit varying levels of activity and selectivity towards BHET production. For example, metal oxides impregnated on silica nanoparticles have shown superior catalytic performance compared to their microparticle counterparts, possibly due to the higher surface area and increased active sites on the nanoparticles [].

Q12: Can organocatalysts be used for PET depolymerization into BHET?

A12: Yes, recent research explores the use of organocatalysts, such as protic ionic salts, for depolymerizing PET into BHET []. These organocatalysts offer advantages like high thermal stability, recyclability, and the potential for a fully sustainable depolymerization process.

Q13: Can phosphoric acid influence the polycondensation of BHET?

A13: The addition of phosphoric acid to antimony(III) catalysts during BHET polycondensation can significantly impact the reaction kinetics []. While the initial polycondensation rate might decrease, the subsequent reaction is accelerated, leading to higher molecular weight polyethylene terephthalate compared to reactions without phosphoric acid.

Q14: Can BHET be broken down further, and what are the implications for PET recycling?

A14: Yes, BHET can be further degraded into mono(2-hydroxyethyl) terephthalate (MHET) and terephthalic acid (TPA) [, , ]. This degradation pathway is crucial in the context of enzymatic PET recycling, where enzymes like PETase and MHETase work synergistically to depolymerize PET into its constituent monomers [, ].

Q15: How is BHET degradation studied?

A15: Researchers utilize various methods to investigate BHET degradation. Atmospheric non-thermal plasma has been employed to decompose BHET, with the generated gases analyzed using techniques like optical emission spectroscopy and Fourier Transform Infrared Spectroscopy [].

Q16: Are there enzymes that can specifically degrade BHET?

A16: Yes, specific enzymes, like carboxylesterases from microorganisms, have been identified and characterized for their ability to hydrolyze BHET [, ]. Understanding the structure and function of these enzymes can be valuable for enhancing enzymatic PET recycling processes.

Q17: What are the environmental implications of BHET and its degradation?

A17: BHET, being a product of PET depolymerization, plays a role in addressing the environmental concerns associated with plastic waste [, , , ]. Its further degradation into TPA and EG contributes to a more circular economy for PET, reducing reliance on fossil fuels and minimizing plastic waste.

Q18: What are some other applications of BHET besides PET synthesis?

A18: BHET's utility extends beyond PET synthesis. It serves as a valuable monomer in synthesizing various polymers, including water-soluble polyesters used in textile sizing []. Additionally, BHET finds applications in producing resins, coatings, foams, and even tissue scaffolds, highlighting its versatility [, ].

Q19: How can BHET be used to prepare flame-retardant materials?

A19: BHET, derived from recycled PET waste, can be utilized to synthesize phosphorus-containing polyols, which, when reacted with diisocyanates, yield flame-retardant polyurethane coatings []. This approach offers a sustainable way to utilize recycled materials for developing safer and more environmentally friendly products.

Q20: Can BHET be used to create biocompatible materials?

A20: Yes, BHET has shown promise in developing biocompatible materials. It can be incorporated into the synthesis of biodegradable poly(terephthalate-co-phosphate)s, which have potential applications in drug delivery systems and other biomedical fields [].

Q21: What role does computational chemistry play in understanding BHET and its interactions?

A22: Computational chemistry techniques, particularly molecular dynamics simulations, are valuable tools for studying the interactions of BHET with other molecules, such as enzymes involved in its degradation []. These simulations provide insights into the molecular mechanisms of BHET hydrolysis and can guide the development of more efficient enzymatic PET recycling processes.

Q22: Can computational methods be used to predict the properties of BHET-containing polymers?

A23: Yes, computational approaches can be employed to predict the properties of BHET-containing polymers. For instance, artificial neural network models have been successfully used to predict PET conversion and BHET yield during the glycolysis process [], showcasing the potential of computational tools in optimizing chemical recycling processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate](/img/structure/B44480.png)

![2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B44506.png)